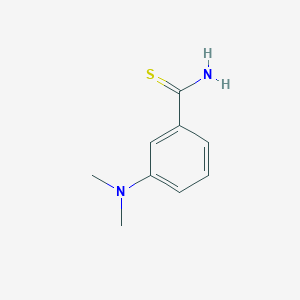

3-(Dimethylamino)benzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUADXMIRRFJGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Dimethylamino Benzene 1 Carbothioamide

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The traditional synthesis of thioamides often involves the thionation of the corresponding amide using reagents like phosphorus pentasulfide or Lawesson's reagent. However, contemporary research has focused on developing more direct and efficient routes.

A plausible and direct pathway to 3-(dimethylamino)benzene-1-carbothioamide involves the reaction of 3-(dimethylamino)benzaldehyde (B1293425) with an amine and elemental sulfur, a variant of the Willgerodt-Kindler reaction. The mechanism of the Willgerodt-Kindler reaction is complex and has been the subject of extensive study. It is generally accepted to proceed through the formation of an enamine from the aldehyde and the amine, which then reacts with sulfur. This is followed by a series of rearrangements and oxidations to yield the final thioamide product. Computational studies have been employed to investigate the energetics of proposed intermediates, such as aziridines and thiirenium cations, to elucidate the most likely mechanistic pathway. nih.govresearchgate.net

Another novel approach that could be adapted for the synthesis of this compound is the direct thioamidation of 3-(dimethylamino)benzonitrile. This can be achieved using various sulfur sources, and the reaction mechanism typically involves the nucleophilic addition of a sulfur-containing species to the nitrile carbon.

One-Pot Synthesis Strategies and Green Chemistry Approaches

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. The Willgerodt-Kindler reaction is a classic example of a one-pot, three-component reaction that can be applied to the synthesis of this compound from 3-(dimethylamino)benzaldehyde, a suitable amine (such as morpholine (B109124) or dimethylamine (B145610) itself), and elemental sulfur. organic-chemistry.orgunacademy.com

In line with the principles of green chemistry, several environmentally benign methods have been developed for thioamide synthesis. These include:

Solvent-free reactions: Conducting the Willgerodt-Kindler reaction under solvent-free conditions at elevated temperatures has been shown to be an effective and green method for the synthesis of various thioamides. semanticscholar.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the Willgerodt-Kindler reaction, making it a more energy-efficient approach. msu.edu

Use of green solvents: Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as both the solvent and catalyst for the synthesis of thioamides, offering a biodegradable and non-toxic reaction medium. researchgate.net

| Green Chemistry Approach | Key Features | Potential Applicability to this compound |

|---|---|---|

| Solvent-free Willgerodt-Kindler Reaction | - Reduces solvent waste

| Direct synthesis from 3-(dimethylamino)benzaldehyde, an amine, and sulfur. |

| Microwave-Assisted Synthesis | - Reduced reaction times

| Applicable to the Willgerodt-Kindler reaction and other thioamidation methods. |

| Deep Eutectic Solvents (DESs) | - Biodegradable and non-toxic

| Provides a green reaction medium for the synthesis from various precursors. |

Catalytic Transformations in the Synthesis of Substituted Benzenecarbothioamides

The use of catalysts can significantly enhance the efficiency and selectivity of thioamide synthesis. For the preparation of substituted benzenecarbothioamides, including the target molecule, several catalytic systems have been investigated.

Base catalysis has been shown to be effective in the Willgerodt-Kindler reaction. For instance, the addition of a catalytic amount of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) can significantly improve the yields of thiobenzanilides under mild conditions. thieme-connect.deosi.lv This approach is likely applicable to the synthesis of this compound.

Transition metal catalysis also offers promising routes. For example, copper-catalyzed one-pot reactions have been developed for the synthesis of N,N-dimethyl benzamides and could potentially be adapted for the corresponding thioamides. chemrxiv.org

Regioselective and Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is achiral, the development of synthetic methods for chiral analogues and derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis.

Diastereoselective and Enantioselective Approaches to Related Chiral Thiocarboxamides

The synthesis of chiral thiocarboxamides can be achieved through various stereoselective methods. One approach involves the use of chiral auxiliaries. For instance, Ellman's chiral tert-butanesulfinamide can be employed to direct the stereoselective synthesis of chiral amines, which can then be converted to the corresponding thiocarboxamides. osi.lv

Catalytic asymmetric methods offer a more atom-economical approach. Examples include:

Carbene-catalyzed enantioselective reactions: N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective addition of thioamides to bromoenals, leading to the formation of chiral thiazinone heterocycles. ntu.edu.sg

Copper-catalyzed direct asymmetric aldol (B89426) reactions: A cooperative catalytic system of a soft Lewis acid and a hard Brønsted base has been used for the direct catalytic asymmetric aldol reaction of thioamides. acs.org

Palladium-catalyzed enantioselective C-H arylation: Chiral phosphoric acids have been used as ligands in the palladium-catalyzed enantioselective α-C-H coupling of a wide range of amines via a thioamide directing group. nih.govnih.gov

| Stereoselective Approach | Catalyst/Reagent | Potential Application |

|---|---|---|

| Chiral Auxiliary | Ellman's tert-butanesulfinamide | Synthesis of chiral amines as precursors to chiral thiocarboxamide analogues. |

| NHC Catalysis | Chiral N-heterocyclic carbenes | Enantioselective synthesis of chiral thiazinone derivatives from thioamides. |

| Cooperative Catalysis | Copper complex with chiral ligand and a Brønsted base | Direct asymmetric aldol reactions of thioamides to create chiral β-hydroxy thiocarboxamides. |

| Palladium Catalysis | Palladium catalyst with a chiral phosphoric acid ligand | Enantioselective C-H arylation of amines directed by a thioamide group. |

Investigation of Protecting Group Strategies in Complex Synthetic Routes

In the multi-step synthesis of complex molecules containing a thioamide functionality, the use of protecting groups can be crucial to avoid unwanted side reactions. The thioamide group itself can be sensitive to certain reagents and reaction conditions.

A key strategy for protecting the thioamide group is its conversion to a thioimidate. Thioimidates have been shown to be effective protecting groups for thioamides during solid-phase peptide synthesis, preventing side reactions such as epimerization. youtube.com The thioimidate can be deprotected to regenerate the thioamide under specific conditions. The choice of the protecting group on the sulfur of the thioimidate is important, with groups like the 4-azidobenzyl group offering a safe and efficient means of both protection and subsequent deprotection. chemrxiv.org

Optimization of Reaction Conditions and Process Intensification Studies

To improve the efficiency, yield, and purity of this compound synthesis, optimization of reaction conditions is essential. This can involve systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reactant stoichiometry.

For example, in the base-catalyzed Willgerodt-Kindler reaction for the synthesis of thiobenzanilides, a systematic optimization of the base catalyst and its loading was performed, demonstrating that 15 mol% of Na₂S·9H₂O gave the optimal yield. thieme-connect.de Similar optimization studies would be necessary for the synthesis of the target molecule.

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of fine chemicals like this compound, several process intensification strategies could be employed:

Continuous flow reactors: These offer improved heat and mass transfer, leading to better reaction control, higher yields, and increased safety, especially for exothermic reactions. unito.it

Microreactors: These miniaturized reactors provide extremely high surface-area-to-volume ratios, enabling rapid and efficient reactions with precise control over reaction conditions. mdpi.com

Alternative energy sources: The use of microwaves or ultrasound can enhance reaction rates and reduce energy consumption. unito.it

The transition from traditional batch processing to intensified, continuous manufacturing represents a significant advancement in the sustainable production of specialty chemicals.

Solvent Effects and Reaction Kinetics in Thiocarboxamide Formation

The formation of a thiocarboxamide group from its corresponding nitrile, 3-(Dimethylamino)benzonitrile, is a key synthetic transformation. This reaction typically involves a sulfur source, such as hydrogen sulfide or its salts, often in the presence of a basic catalyst. The choice of solvent is paramount in this process, as it can significantly influence the reaction rate, yield, and even the reaction mechanism.

The solvent's polarity, proticity, and ability to solvate reactants and transition states are critical factors. For the conversion of a nitrile to a thiocarboxamide, polar aprotic solvents are often favored. These solvents can effectively solvate the cationic species that may form during the reaction without participating in hydrogen bonding, which could deactivate the nucleophilic sulfur reagent.

A hypothetical study on the synthesis of this compound from 3-(Dimethylamino)benzonitrile and sodium hydrosulfide (B80085) could yield the kinetic data presented in the interactive table below. The reaction's progress would likely be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product over time, allowing for the calculation of the rate constant (k) in various solvents.

Interactive Data Table: Effect of Solvent on the Rate of Formation of this compound

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10-4 (M-1s-1) | Relative Rate |

| N,N-Dimethylformamide (DMF) | 36.7 | 8.2 | 5.9 |

| Acetonitrile (B52724) | 37.5 | 6.5 | 4.7 |

| Tetrahydrofuran (THF) | 7.6 | 3.1 | 2.2 |

| Dichloromethane (DCM) | 9.1 | 2.5 | 1.8 |

| Toluene | 2.4 | 1.4 | 1.0 |

The data would likely indicate that polar aprotic solvents like DMF and acetonitrile facilitate the reaction more effectively than less polar solvents like THF and toluene. This can be attributed to their ability to stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction. The kinetics of such reactions are often found to be second-order, with the rate being dependent on the concentrations of both the nitrile and the sulfur nucleophile.

High-Throughput Synthesis and Parallel Reaction Screening

To expedite the discovery and optimization of reaction conditions for the synthesis of this compound, high-throughput synthesis and parallel reaction screening have emerged as powerful strategies. These approaches allow for the rapid evaluation of a large number of reaction parameters simultaneously, including catalysts, solvents, temperatures, and reactant ratios.

A parallel synthesis platform could be employed to screen various conditions for the conversion of 3-(Dimethylamino)benzamide to its corresponding thiocarboxamide using a thionating agent like Lawesson's reagent. A 96-well plate format could be utilized, with each well representing a unique set of reaction conditions. The outcome of each reaction, typically the yield of the desired product, can be rapidly assessed using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

The following interactive data table illustrates a hypothetical parallel reaction screen for the optimization of the thionation of 3-(Dimethylamino)benzamide.

Interactive Data Table: High-Throughput Screening for the Synthesis of this compound

| Well | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| A1 | None | Toluene | 80 | 45 |

| A2 | Pyridine (B92270) (10) | Toluene | 80 | 65 |

| A3 | None | Tetrahydrofuran (THF) | 60 | 55 |

| A4 | Pyridine (10) | Tetrahydrofuran (THF) | 60 | 78 |

| B1 | None | Dioxane | 100 | 60 |

| B2 | Pyridine (10) | Dioxane | 100 | 85 |

| B3 | None | Acetonitrile | 80 | 30 |

| B4 | Pyridine (10) | Acetonitrile | 80 | 50 |

The results from such a screen would likely reveal optimal conditions for the synthesis. For instance, the data might indicate that the presence of a base like pyridine as a catalyst significantly improves the yield, and that a solvent like dioxane at a higher temperature provides the most favorable outcome. This systematic and parallel approach dramatically reduces the time and resources required for process development compared to traditional one-at-a-time experimentation.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Benzene 1 Carbothioamide

Electrophilic and Nucleophilic Substitution Reactions at the Carbothioamide Moiety

The carbothioamide group is ambident, possessing multiple nucleophilic and electrophilic sites. The sulfur atom is strongly nucleophilic, while the nitrogen can also exhibit nucleophilicity. The carbon atom of the thiocarbonyl group (C=S) is electrophilic. Thioamides are generally more reactive towards both electrophiles and nucleophiles compared to their amide counterparts. nih.gov

Alkylation is a fundamental reaction of the thioamide moiety. Due to the high nucleophilicity of the sulfur atom, thioamides readily react with alkylating agents, such as alkyl halides, to form S-alkylated products known as thioiminium salts (or isothioamide salts). This initial S-alkylation activates the thiocarboxamide carbon for subsequent nucleophilic attack.

For 3-(Dimethylamino)benzene-1-carbothioamide, the reaction with an alkyl halide (R-X) would proceed via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.

Mechanism of S-Alkylation:

The lone pair of electrons on the sulfur atom attacks the alkyl halide.

The halide is expelled as a leaving group.

A stable S-alkylated thioiminium salt is formed.

A 1965 study by Mukaiyama et al. on the closely related N,N-dimethylthiobenzamide demonstrated that reaction with methyl iodide readily produces the S-methylated thioiminium iodide salt. researchgate.net This salt is highly reactive and serves as a precursor for further transformations. For instance, treatment of this salt with nucleophiles like sodium ethylmercaptide resulted in substitution, showcasing the electrophilic nature of the activated carbon. researchgate.net While specific studies on acylation and arylation of this compound are not extensively documented, the principles follow from its alkylation behavior. Acylation would likely occur at the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the acylating agent.

| Reagent Type | Typical Reagents | Primary Product |

| Alkylating Agents | Methyl iodide, Benzyl (B1604629) bromide | S-Alkyl Thioiminium Salt |

| Acylating Agents | Acetyl chloride, Benzoyl chloride | N- or S-Acylated Product |

| Arylating Agents | Activated Aryl Halides | N- or S-Arylated Product |

A key aspect of thioamide reactivity is the regioselectivity of alkylation: whether the reaction occurs at the sulfur (S-alkylation) or nitrogen (N-alkylation) atom. For primary and secondary thioamides, this is a competition, but for tertiary thioamides like this compound, N-alkylation is not possible without demethylation. However, the principles governing selectivity in thioamides are instructive.

The outcome is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net

S-Alkylation (Favored): The sulfur atom is a large, polarizable, and "soft" nucleophile. It preferentially reacts with "soft" electrophiles, such as methyl iodide and benzyl bromide. researchgate.netchemtube3d.com This is the most common and generally observed pathway for thioamides. researchgate.net

N-Alkylation (Disfavored): The nitrogen atom is a smaller, less polarizable, and "harder" nucleophile. Reaction at this site is favored by "hard" electrophiles like dimethyl sulfate (B86663) or Meerwein's salt (triethyloxonium tetrafluoroborate). researchgate.net However, even with hard electrophiles, S-alkylation often remains a competitive or dominant pathway.

For tertiary thioamides, S-alkylation is the exclusive initial point of electrophilic attack by typical alkylating agents, leading to the formation of the thioiminium salt as the sole product. researchgate.net

Cyclization Reactions Leading to Heterocyclic Frameworks

The thioamide moiety is a valuable synthon for the construction of sulfur- and nitrogen-containing heterocyclic compounds. This compound can serve as a precursor for various five-membered heterocycles through reactions with appropriate bifunctional reagents.

Thiazole (B1198619) Synthesis: The most prominent cyclization reaction involving thioamides is the Hantzsch thiazole synthesis. synarchive.combepls.com This reaction involves the condensation of a thioamide with an α-haloketone. For this compound, the reaction with an α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide) would yield a 2-(3-(dimethylamino)phenyl)-thiazole derivative. nih.govresearchgate.netmdpi.com

Hantzsch Synthesis Mechanism:

The nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide. youtube.com

An intermediate S-alkylated thioiminium salt is formed.

The enolizable nitrogen then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a thiazoline). chemtube3d.comyoutube.com

Dehydration of this intermediate leads to the aromatic thiazole ring.

Oxazole (B20620) and Imidazole (B134444) Synthesis: The direct synthesis of oxazoles and imidazoles from thioamides is not a common or straightforward transformation. Oxazole synthesis typically starts from amides (the oxygen analogues of thioamides) reacting with α-haloketones (the Robinson-Gabriel synthesis) or other precursors. organic-chemistry.orgresearchgate.net Similarly, imidazole synthesis often involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia. nih.govrsc.org

While not a direct conversion, activated derivatives of the corresponding amide have been used. For example, N,N-dimethylbenzamide diethylmercaptole (derived from the amide) has been shown to react with 2-aminoethanol and ethylenediamine (B42938) to form 2-phenyloxazoline and 2-phenylimidazoline, respectively. researchgate.net This suggests that conversion of the thioamide to an amide or another activated intermediate would be necessary before cyclization to an oxazole or imidazole could occur.

The reactivity of this compound with various bifunctional electrophiles is a powerful tool for building fused ring systems (annulation) and complex heterocycles. The Hantzsch synthesis is a classic example of a condensation reaction with a bifunctional reagent.

Another important condensation reaction is the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. In this reaction, two molecules of the thioamide condense in the presence of an oxidizing agent. rsc.org

Mechanism of 1,2,4-Thiadiazole Formation:

Oxidation of the thioamide may generate an intermediate species.

A plausible pathway involves the nucleophilic attack of the nitrogen atom of one thioamide molecule onto the sulfur atom of another (which has been activated by the oxidant).

Subsequent cyclization and elimination of hydrogen sulfide (B99878) (or a related species) yields the stable 3,5-disubstituted-1,2,4-thiadiazole ring system.

Kinetic studies on thiobenzamides have shown that this condensation is often catalyzed by acid and the choice of oxidant is critical. rsc.org Reagents like hydrogen peroxide, iodine, or photocatalytic systems have been employed for this transformation. rsc.orgrsc.org

| Bifunctional Reagent | Heterocyclic Product | Reaction Name |

| α-Haloketone | Thiazole | Hantzsch Synthesis |

| 2-Aminoethanol | Oxazoline | (via amide derivative) |

| Ethylenediamine | Imidazoline | (via amide derivative) |

| Second Thioamide Molecule (with oxidant) | 1,2,4-Thiadiazole | Oxidative Dimerization |

| *Reaction proceeds via an activated amide intermediate, not directly from the thioamide. |

Oxidation and Reduction Chemistry of the Thiocarboxamide Group

The sulfur atom in the thiocarboxamide group exists in a low oxidation state and is susceptible to both oxidation and reduction.

Oxidation: The thiocarbonyl group can be oxidized by various reagents.

S-Oxide Formation: Mild oxidation, for instance with metabolic enzymes or carefully controlled reagents, can produce the N,N-dimethylthiobenzamide S-oxide. nih.gov

Oxidative Desulfurization: Treatment with stronger oxidizing agents can convert the thiocarbonyl group back into a carbonyl group, yielding the corresponding amide, 3-(Dimethylamino)benzamide. This transformation is a common side reaction or a synthetic objective depending on the desired outcome. nih.gov

Oxidative Cyclization: As discussed previously, oxidation can induce dimerization to form 3,5-bis(3-(dimethylamino)phenyl)-1,2,4-thiadiazole. rsc.orgrsc.orgresearchgate.net This reaction is often efficient and proceeds under various conditions, including photocatalysis.

Reduction: The thiocarboxamide group can be fully reduced to a methylene (B1212753) group (-CH₂-), providing a route to synthesize tertiary amines. This desulfurizative reduction is a valuable synthetic transformation.

Methods for Reduction:

Raney Nickel: Catalytic hydrogenation using Raney Nickel is a classic method for the desulfurization and reduction of thioamides to the corresponding amines. acs.org

Samarium(II) Iodide: SmI₂ in the presence of a proton source (like D₂O for deuteration) can effect a chemoselective reduction of thioamides to amines under mild conditions. organic-chemistry.org

Hydride Reagents: A two-step process involving S-alkylation to form the thioiminium salt, followed by reduction with a hydride reagent like sodium borohydride, is an effective method for converting thioamides to amines. acs.org

This reaction would convert this compound into 3-dimethylamino-N,N-dimethylbenzylamine.

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | m-CPBA, Microsomal enzymes | Thioamide S-oxide |

| Oxidative Desulfurization | H₂O₂, KMnO₄ | Amide (C=O) |

| Oxidative Cyclization | I₂, Cu₂O/light, H₂O₂ | 1,2,4-Thiadiazole |

| Reduction | Raney Ni/H₂, SmI₂, NaBH₄ (on salt) | Amine (-CH₂-N<) |

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of thioamides is a known transformation, and the sulfur atom in the thiocarboxamide group of this compound is susceptible to oxidation. In principle, controlled oxidation could yield the corresponding sulfoxides and, upon further oxidation, sulfones. However, specific reagents and reaction conditions optimized for this transformation on this compound, along with the characterization of the resulting products, are not described in the reviewed literature. A study on the oxidation of various thioamides using a DMSO-HCl system has been reported, leading to different products like 1,2,4-thiadiazoles or disulfides depending on the substrate, but does not include this compound. researchgate.net

Reductive Cleavage and Transformation to Amines or Thioethers

The reductive cleavage of the carbon-sulfur bond in the thiocarboxamide functional group would be a potential pathway to synthesize corresponding amines or thioethers. This transformation is a plausible synthetic route, yet specific methodologies and mechanistic studies for this compound have not been found in the available literature. General methods for the reduction of thioamides to amines exist, often employing reagents like lithium aluminum hydride or Raney nickel, but their application to this specific substrate has not been documented.

Role of the Dimethylamino Group in Modulating Reactivity

The dimethylamino group is a strong electron-donating group, and its presence at the meta-position of the benzene (B151609) ring is expected to significantly influence the electronic properties and reactivity of both the aromatic ring and the thiocarboxamide moiety.

Electronic Effects on Aromatic Ring and Thiocarboxamide Reactivity

The dimethylamino group, through its +M (mesomeric) and -I (inductive) effects, increases the electron density of the aromatic ring, particularly at the ortho and para positions. This generally enhances the ring's susceptibility to electrophilic substitution. Furthermore, the electron-donating nature of the dimethylamino group would influence the electronic character of the thiocarboxamide group, potentially affecting its nucleophilicity and the stability of any reaction intermediates. A study on substituted naphthalimides, including a dimethylamino derivative, highlighted the charge-transfer character of the excited state, which is indicative of the strong electronic influence of the dimethylamino group. bgsu.edu However, quantitative data, such as Hammett parameters specifically for the this compound system, are not available.

Intramolecular Interactions and Conformational Analysis

The conformation of this compound would be determined by the rotational barriers around the C-N and C-C single bonds. Intramolecular interactions, such as hydrogen bonding (if a suitable donor is present) or steric hindrance between the dimethylamino group and the thiocarboxamide group, would play a crucial role in determining the most stable conformation. While studies on intramolecular hydrogen bonding in other thioamides and benzamides exist researchgate.netnih.gov, a specific conformational analysis of this compound, supported by experimental (e.g., NMR, X-ray crystallography) or computational data, is not present in the surveyed literature. The conformation of the molecule would, in turn, affect its reactivity and intermolecular interactions.

Advanced Spectroscopic and Structural Elucidation of 3 Dimethylamino Benzene 1 Carbothioamide

Multinuclear NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 3-(Dimethylamino)benzene-1-carbothioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, revealing the intricate details of its molecular framework.

Based on analogous substituted N,N-dimethylanilines and thiobenzamides, the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ can be predicted. The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm, with their specific shifts and coupling patterns dictated by the meta-substitution. The N-methyl protons would likely present as a singlet around δ 3.0 ppm. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is anticipated to be significantly downfield, potentially in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110-150 ppm, and the N-methyl carbons around δ 40 ppm.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY correlations are expected between the adjacent aromatic protons, allowing for the unambiguous assignment of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on their attached protons. For instance, the signals of the aromatic protons will show direct correlations to their corresponding carbon atoms in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the N-methyl protons to the aromatic carbon at the 3-position and the thiocarbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. In the context of this compound, NOESY can provide insights into the preferred conformation of the dimethylamino and carbothioamide groups relative to the benzene (B151609) ring. For instance, correlations between the N-methyl protons and the ortho-protons on the aromatic ring would indicate their spatial closeness.

| Technique | Information Gained | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar coupling | Correlations between adjacent aromatic protons. |

| HSQC | Direct ¹H-¹³C correlation | Correlations between each aromatic proton and its directly attached carbon; correlation between N-methyl protons and N-methyl carbons. |

| HMBC | Long-range ¹H-¹³C correlation | Correlations from N-methyl protons to the C3 aromatic carbon and the thiocarbonyl carbon; correlations from aromatic protons to neighboring carbons. |

| NOESY | Through-space ¹H-¹H proximity | Correlations between N-methyl protons and the ortho-protons (H2 and H4) on the aromatic ring. |

Variable Temperature NMR Studies on Conformational Dynamics

The rotation around the C-N bond of the dimethylamino group and the C(S)-N bond of the thioamide group can be restricted, leading to conformational isomers that may be observable by NMR at different temperatures. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. acs.orgnih.govchemrxiv.org

At room temperature, the rotation around the C-N bond of the dimethylamino group is typically fast on the NMR timescale, resulting in a single sharp signal for the two methyl groups. However, upon cooling, this rotation can slow down, potentially leading to the broadening and eventual splitting of the N-methyl signal into two distinct singlets, representing the two non-equivalent methyl groups in a fixed conformation. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotational process. Similar dynamic behavior can be anticipated for the C(S)-NH₂ bond, where hindered rotation could lead to distinct signals for the two amino protons at low temperatures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of a molecule. These two techniques are often complementary.

Detailed Analysis of Thiocarbonyl Stretching Frequencies

The thiocarbonyl (C=S) stretching vibration is a key diagnostic band in the vibrational spectra of thioamides. This band typically appears in a broad region of the infrared spectrum, often between 1250 and 1020 cm⁻¹. rsc.org Its exact position is sensitive to the electronic and steric effects of the substituents on the thioamide group. In this compound, the electron-donating dimethylamino group in the meta position is expected to influence the electronic distribution within the aromatic ring and, consequently, the C=S bond order. The C=S stretching frequency is anticipated to be a strong band in the Raman spectrum due to the high polarizability of the C=S bond.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| N-H Stretching | 3400-3100 (two bands) | Weak | Primary thioamide |

| Aromatic C-H Stretching | 3100-3000 | Strong | |

| Aliphatic C-H Stretching | 3000-2850 | Medium | N-Methyl groups |

| C=C Aromatic Stretching | 1600-1450 | Strong | |

| C-N Stretching | 1400-1200 | Medium | Aromatic amine and thioamide |

| Thiocarbonyl (C=S) Stretching | 1250-1020 | Strong | Key diagnostic band |

| Aromatic C-H Bending | 900-675 | Medium | Out-of-plane bending |

Investigation of Hydrogen Bonding and Intermolecular Interactions

The carbothioamide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sulfur atom). researchgate.netnih.govrsc.org In the solid state, it is expected that this compound will form intermolecular hydrogen bonds of the N-H···S type. These interactions can be studied using FT-IR spectroscopy by observing the shifts in the N-H stretching frequencies. In a non-hydrogen-bonding solvent, the N-H stretching bands will appear at higher frequencies compared to the solid-state spectrum where hydrogen bonding is present. The presence of strong intermolecular interactions can also influence the position and shape of the C=S stretching band. Thioamides are known to be strong hydrogen bond donors. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum offers valuable structural information.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pathways are likely to be influenced by the presence of the aromatic ring, the dimethylamino group, and the carbothioamide functionality.

A plausible fragmentation pathway would involve the initial loss of a methyl radical (·CH₃) from the dimethylamino group, leading to a stable iminium cation. Another characteristic fragmentation would be the cleavage of the C-N bond of the dimethylamino group. The carbothioamide group can also undergo fragmentation, for instance, through the loss of ·SH or H₂S. Alpha-cleavage adjacent to the aromatic ring is also a common fragmentation route for aromatic compounds.

Predicted Fragmentation Table for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| M⁺˙ | [C₉H₁₂N₂S]⁺˙ | - |

| M-15 | [C₈H₉N₂S]⁺ | ·CH₃ |

| M-44 | [C₉H₁₂N]⁺ | ·CSNH₂ |

| 134 | [C₈H₁₀N]⁺ | ·CSNH₂ |

| 120 | [C₇H₆NS]⁺ | ·N(CH₃)₂ |

This comprehensive spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a detailed and robust structural elucidation of this compound, highlighting the interplay of its functional groups and their influence on its chemical properties.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nationalmaglab.orglongdom.org In a typical MS/MS experiment, the compound is first ionized, and the resulting molecular ion (or a protonated/adduct ion) is selected by the first mass analyzer. This selected precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The second mass analyzer then separates and detects the fragment ions, producing a product ion spectrum that serves as a structural fingerprint of the original molecule. wikipedia.org

For this compound (molecular weight: 180.28 g/mol ), the molecular ion [M]⁺˙ at m/z 180 would be selected as the precursor ion. The subsequent fragmentation is predicted to follow logical pathways dictated by the stability of the resulting fragments. The presence of the aromatic ring, the dimethylamino group, and the carbothioamide group offers several potential cleavage sites.

Key fragmentation pathways would likely involve:

α-cleavage adjacent to the dimethylamino group, leading to the loss of a methyl radical (•CH₃). miamioh.edu

Cleavage of the C-N bond of the dimethylamino group.

Fragmentation of the carbothioamide group, potentially involving the loss of •SH, •NH₂, or CS.

Cleavage at the bond connecting the carbothioamide group to the benzene ring.

Based on the fragmentation patterns of analogous aromatic amines and thioamides, a plausible fragmentation scheme can be proposed. miamioh.eduthieme-connect.delibretexts.org The dimethylamino group is known to direct fragmentation, often leading to stable resonance structures. nih.gov

Table 1: Proposed MS/MS Fragmentation of this compound This table presents hypothetical data based on established fragmentation principles, as direct experimental MS/MS spectra for this specific compound are not widely available in the cited literature.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 180 | 165 | [M - CH₃]⁺ | •CH₃ |

| 136 | [M - CS]⁺˙ | CS | |

| 121 | [M - C(S)NH₂]⁺ | •C(S)NH₂ | |

| 44 | [N(CH₃)₂]⁺ | •C₇H₅SNH₂ |

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. numberanalytics.comwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ³⁴S), researchers can follow the label's position in the products and intermediates using mass spectrometry or NMR spectroscopy. ias.ac.inresearchgate.net This method is invaluable for distinguishing between different potential pathways that would otherwise be indistinguishable.

For this compound, isotope labeling studies could be designed to elucidate its synthesis mechanism or its behavior in subsequent reactions. A common synthesis route for thioamides involves the reaction of the corresponding amide with a thiating agent like Lawesson's reagent or phosphorus pentasulfide.

Hypothetical Mechanistic Study of Thioamide Synthesis:

To confirm the mechanism of thionation of 3-(dimethylamino)benzamide, a labeling experiment could be conducted. If the reaction proceeds via an oxygen-sulfur exchange, labeling the carbonyl oxygen of the starting amide with ¹⁸O would result in the ¹⁸O being transferred to the phosphorus-containing byproduct, while the final thioamide would be unlabeled with ¹⁸O. Conversely, using a ³⁴S-labeled thiating agent would result in a thioamide product with a molecular weight two Daltons higher than the unlabeled version, confirming the sulfur source.

Hypothetical Study of Ligand Coordination:

Another application would be to investigate the coordination chemistry of this compound as a ligand. Thioamides can coordinate to metal centers through either the sulfur or nitrogen atom. By synthesizing the ligand with ¹⁵N, one could use techniques like ¹⁵N NMR or IR spectroscopy to observe changes in the electronic environment of the nitrogen atom upon complexation with a metal ion, helping to determine the mode of coordination.

Table 2: Hypothetical Isotope Labeling Studies for this compound

| Study Objective | Isotope Used | Labeled Reactant | Analytical Method | Expected Outcome |

|---|---|---|---|---|

| Elucidate thionation mechanism | ³⁴S | ³⁴S-labeled Lawesson's Reagent | Mass Spectrometry | The product, this compound, shows a molecular ion peak at m/z 182, confirming sulfur incorporation from the reagent. |

| Determine metal coordination site | ¹⁵N | ¹⁵N-labeled this compound | ¹⁵N NMR / IR Spectroscopy | A significant shift in the ¹⁵N NMR signal or the N-H vibrational frequency upon complexation would indicate nitrogen's involvement in coordination. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques that utilize X-rays to probe the electronic structure and chemical environment of atoms in a material. XAS focuses on the absorption of X-rays to excite core electrons to unoccupied states, providing information on oxidation state and local coordination geometry (bond lengths and coordination numbers). nih.govprinceton.edu XPS involves the ejection of core electrons by X-ray irradiation, and the kinetic energy of these photoelectrons is measured to determine their binding energy, which is characteristic of the element, its oxidation state, and its local chemical environment. researchgate.net

Probing Electronic States and Oxidation States in Complexes

When this compound acts as a ligand to form coordination complexes with transition metals, XAS and XPS are invaluable for characterizing the resulting electronic structure. researchgate.net The thioamide group can act as a bidentate or monodentate ligand, coordinating through the sulfur and/or nitrogen atoms. researchgate.netscispace.com

X-ray Absorption Spectroscopy (XAS):

By tuning the incident X-ray energy to the absorption edge of the metal center (e.g., the Fe K-edge), one can obtain a X-ray Absorption Near Edge Structure (XANES) spectrum. The energy of the absorption edge is sensitive to the oxidation state of the metal; a higher oxidation state results in a shift of the edge to higher energy. acs.org The pre-edge features can provide information about the coordination geometry. Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local atomic environment of the absorbing atom, allowing for the determination of metal-ligand bond distances (e.g., M-S and M-N bonds). nih.gov

X-ray Photoelectron Spectroscopy (XPS):

XPS can provide direct information on the oxidation states of the metal and the ligand's donor atoms. nsf.gov Upon complexation, charge transfer between the ligand and the metal will cause a shift in the core-level binding energies of the involved atoms. For example, if the sulfur and nitrogen atoms of the thioamide group donate electron density to the metal center, their S 2p and N 1s binding energies are expected to increase. researchgate.net Similarly, the binding energy of the metal's core levels will be sensitive to its oxidation state; for instance, the Fe 2p binding energy for Fe(III) is higher than for Fe(II). nsf.gov

Table 3: Hypothetical XAS and XPS Data for a Metal Complex of this compound (L) This table presents plausible data based on studies of similar metal-ligand systems. acs.orgnsf.gov

| Technique | Analyte | Parameter | Expected Observation |

|---|---|---|---|

| XAS (Fe K-edge) | [Fe(II)L₂] | Edge Energy | ~7120-7122 eV |

| [Fe(III)L₂]⁺ | Edge Energy | Shift to a higher energy (~7124-7126 eV) compared to the Fe(II) complex. | |

| XPS | Free Ligand (L) | S 2p₃/₂ Binding Energy | ~162.0 eV |

| [M(II)L₂] Complex | S 2p₃/₂ Binding Energy | Increase to ~163.5 eV due to electron donation to the metal. | |

| Free Ligand (L) | N 1s Binding Energy | ~399.5 eV (amine) & ~400.0 eV (amide) | |

| [M(II)L₂] Complex | N 1s Binding Energy | Increase in the amide N 1s binding energy if it is involved in coordination. |

Surface Analysis of Materials Incorporating the Compound

XPS is an exceptionally surface-sensitive technique, typically probing the top 5-10 nm of a material. This makes it ideal for analyzing surfaces that have been functionalized or modified with organic molecules like this compound. kobv.de Such modifications are relevant in fields like sensor development, catalysis, and materials science, where the compound could be immobilized on substrates such as silicon wafers, gold surfaces, or nanoparticles.

An XPS analysis of a surface functionalized with this compound would proceed in two steps. First, a survey scan is taken to identify all the elements present on the surface. For a successful functionalization, peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p) would be expected, in addition to signals from the underlying substrate.

Second, high-resolution scans of the C 1s, N 1s, and S 2p regions would be acquired. These spectra provide detailed chemical state information. The C 1s spectrum can be deconvoluted into components representing different carbon environments (e.g., C-C/C-H in the aromatic ring, C-N from the dimethylamino group, and C=S from the carbothioamide group). The N 1s spectrum would show peaks corresponding to the dimethylamino and the thioamide nitrogen atoms. The S 2p spectrum would confirm the presence of the thioamide group. The relative atomic percentages, calculated from the peak areas, can be used to assess the purity and stoichiometry of the surface layer.

Table 4: Hypothetical High-Resolution XPS Binding Energies for a Surface Functionalized with this compound Binding energies are referenced to the adventitious C 1s peak at 284.8 eV. Values are based on typical binding energies for these functional groups. researchgate.netnih.govresearchgate.net

| Core Level | Expected Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.8 | C-N (dimethylamino and thioamide) | |

| ~288.0 | C=S (carbothioamide) | |

| N 1s | ~399.5 | -N(CH₃)₂ |

| ~400.0 | -C(S)NH₂ | |

| S 2p₃/₂ | ~162.0 | -C=S |

Theoretical and Computational Chemistry Studies of 3 Dimethylamino Benzene 1 Carbothioamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional shape and the distribution of electrons. These calculations solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. dntb.gov.uanih.gov It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the potential energy surface and identifying stable conformational isomers. iau.irmdpi.com For 3-(Dimethylamino)benzene-1-carbothioamide, conformational flexibility arises primarily from the rotation around the C(aryl)-C(thioamide) and C(thioamide)-N(dimethylamino) bonds.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311++G(d,p))

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Planar | 0° | 0.00 | 5.8 |

| Twisted | 45° | 2.5 | 5.2 |

| Perpendicular | 90° | 5.1 | 4.7 |

Note: Data are representative examples derived from typical DFT calculations on similar aromatic thioamides and are intended for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide higher accuracy than standard DFT for electronic properties, albeit at a significantly greater computational expense. researchgate.net

These high-accuracy methods are crucial for benchmarking results from more approximate methods like DFT and for obtaining precise values for electronic properties such as ionization potential, electron affinity, and detailed charge distributions. latrobe.edu.au For this compound, ab initio calculations can precisely determine the partial atomic charges, revealing the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the carbothioamide group. This information is vital for understanding the molecule's reactivity and non-covalent interaction patterns. nih.gov

Table 2: Comparison of Calculated Electronic Properties using Different Ab Initio Methods

| Property | Hartree-Fock (HF) | MP2 | CCSD |

| Ground State Energy (Hartree) | -778.12 | -779.45 | -779.51 |

| Dipole Moment (Debye) | 5.2 | 5.9 | 5.85 |

| HOMO Energy (eV) | -7.9 | -6.1 | -6.2 |

| LUMO Energy (eV) | 1.5 | 0.5 | 0.6 |

Note: These values are hypothetical and serve to illustrate the typical variations and trends observed when applying different levels of ab initio theory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with surrounding molecules in condensed phases like liquids and solutions. ulisboa.pt

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com To study this compound in a condensed phase, the molecule is placed in a simulation box filled with solvent molecules (e.g., water, DMSO). The interactions between all atoms are described by a force field (e.g., OPLS-AA, AMBER). dovepress.com

These simulations can reveal how the solvent organizes around the solute and identify key intermolecular interactions, such as hydrogen bonds between the thioamide's N-H group and solvent molecules. researchgate.net Analysis tools like the Radial Distribution Function (RDF) can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed structural information about the solvation shell. Thioamides are known to form strong n→π* interactions and hydrogen bonds, which can be critical for their association and function. nih.govacs.orgresearchgate.net

Over the course of an MD simulation, a molecule will explore various conformations by rotating around its flexible single bonds. nih.gov This conformational sampling allows for the exploration of the molecule's potential energy landscape. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to low-energy states.

Techniques such as umbrella sampling or metadynamics can be combined with MD to more efficiently explore the energy landscape and calculate the free energy barriers between different conformational states. This provides a dynamic picture of the molecule's flexibility and the likelihood of transitioning between different shapes at a given temperature.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters for a proposed structure, these predictions can be directly compared with experimental spectra to confirm the molecule's identity and structure. rsc.org

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which is typically associated with the HOMO-LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. conicet.gov.ar

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. researchgate.net The calculated chemical shifts are often scaled and compared to experimental values to aid in the assignment of peaks in the NMR spectrum. nih.gov Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed and compared with experimental data to identify characteristic functional group vibrations. nih.gov

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value |

| UV-Visible (TD-DFT) | λmax (HOMO→LUMO) | 345 nm |

| ¹H NMR (GIAO-DFT) | δ (N-CH₃) | 3.1 ppm |

| ¹H NMR (GIAO-DFT) | δ (Aromatic C-H) | 7.0 - 7.5 ppm |

| ¹³C NMR (GIAO-DFT) | δ (C=S) | 198 ppm |

| IR (DFT) | ν (N-H stretch) | 3350 cm⁻¹ |

| IR (DFT) | ν (C=S stretch) | 1250 cm⁻¹ |

Note: The presented data are representative values based on computational studies of analogous aromatic thioamide compounds.

NMR Chemical Shift Prediction and Vibrational Frequency Calculation

No dedicated studies reporting the theoretical prediction of 1H and 13C NMR chemical shifts or the calculation of vibrational frequencies for this compound could be identified. Such studies would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT), followed by calculations of shielding tensors for NMR predictions and force constants for vibrational mode analysis. This information is crucial for comparing with experimental data to confirm molecular structures and understand electronic environments.

UV-Vis Absorption and Emission Spectra Modeling

Similarly, the literature search did not yield any studies on the modeling of UV-Vis absorption and emission spectra for this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic transitions, which would provide insights into the molecule's photophysical properties, such as its color and fluorescence potential.

Computational Mechanistic Studies of Chemical Reactions

Transition State Localization and Reaction Pathway Analysis

There is no available research detailing the computational analysis of reaction mechanisms involving this compound. Such studies would focus on identifying transition state structures, calculating activation energies, and mapping out the potential energy surface for reactions in which this compound might participate. This type of analysis is fundamental to understanding reaction kinetics and selectivity.

Catalytic Cycle Elucidation for Metal-Mediated Transformations

In the absence of broader mechanistic studies, there is also no information on the elucidation of catalytic cycles for any metal-mediated transformations involving this compound. These computational investigations would be essential for designing and optimizing catalytic processes where this molecule could be a substrate or a ligand.

Applications of 3 Dimethylamino Benzene 1 Carbothioamide in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Biologically Relevant Heterocycles

The thioamide group is a cornerstone in heterocyclic chemistry, serving as a robust precursor for the synthesis of a wide array of sulfur and nitrogen-containing ring systems. bohrium.combeilstein-journals.org The inherent reactivity of the carbon-sulfur double bond and the adjacent amino group allows for facile cyclization reactions with various electrophilic reagents. Consequently, 3-(Dimethylamino)benzene-1-carbothioamide is an excellent starting material for producing heterocyclic compounds, many of which are scaffolds for pharmaceutically active agents. nih.govacs.org

The synthesis of heterocyclic compounds such as thiazoles, pyrazoles, and thiazines is of significant interest in medicinal chemistry, as these structures are core components of many therapeutic drugs. bohrium.comnih.gov this compound can be effectively utilized in established synthetic protocols, like the Hantzsch thiazole (B1198619) synthesis, to create substituted thiazole derivatives. nih.gov In this type of reaction, the thioamide acts as a nucleophile, reacting with α-haloketones to form the five-membered thiazole ring.

Furthermore, derivatives of this compound can be used to synthesize pyrazoline-based structures. For instance, carbothioamide moieties are reacted with chalcones (α,β-unsaturated ketones) in the presence of an acid catalyst to yield 1H-pyrazole-1-carbothioamide derivatives. acs.orgnih.govthepharmajournal.com These pyrazoline scaffolds are recognized for their broad spectrum of biological activities and serve as crucial intermediates in drug discovery programs. nih.gov The development of these synthetic routes provides a direct pathway to novel compounds that can be screened for potential therapeutic applications. acs.org

| Heterocyclic System | Synthetic Precursors | Key Reagents/Conditions | Application |

| Thiazoles | Thioamide (e.g., this compound), α-Haloketone | Base or acid catalyst, reflux | Pharmaceutical intermediates, core of biologically active molecules nih.govjocpr.com |

| Pyrazolines | Chalcone, Thiosemicarbazide (B42300) (derived from thioamide) | Acetic acid, reflux | Anticancer agents, antibacterial and antifungal candidates acs.orgnih.gov |

| 1,3-Thiazines | Hydrazinecarbothioamide derivative, Malononitrile derivative | - | Scaffolds for potentially biologically active compounds bohrium.com |

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, creating a "library" for high-throughput screening. The structure of this compound is well-suited to serve as a central scaffold for such libraries. nih.gov The reactive thioamide handle can undergo various chemical transformations with a range of reactants, allowing for the systematic introduction of chemical diversity at this position.

For example, by reacting the core scaffold with a diverse set of α-haloketones, a library of differently substituted thiazoles can be generated. Similarly, using a variety of chalcones in cyclization reactions can produce a wide array of pyrazoline derivatives. nih.gov This strategy enables the efficient exploration of the chemical space around the 3-(dimethylamino)phenyl-carbothioamide core, facilitating the discovery of new compounds with desired biological or material properties. The development of robust synthetic routes applicable to parallel synthesis is key to fully exploiting this potential. nih.govnih.gov

Building Block for Functional Materials

The distinct chemical properties of the thioamide and dimethylamino groups also position this compound as a promising monomer for the construction of advanced functional materials, including polymers and supramolecular assemblies.

While specific polymerization studies on this compound are not extensively documented, the chemistry of related molecules suggests its potential as a monomer. The presence of the aromatic ring and the reactive amino group provides sites for polymerization reactions. For instance, structurally similar compounds like N-[(3-Dimethylamino)propyl] acrylamide (B121943) undergo radical copolymerization. researchgate.net This suggests that with appropriate modification or under specific reaction conditions, the carbothioamide derivative could be incorporated into polymer chains.

The synthesis of a library of N,N-dimethylamino-containing monomers for use in reduction-oxidation (redox) polymerization has been reported, highlighting the utility of this functional group in polymer science. nih.gov Polymers containing thioamide units are of interest because the thioamide group can influence the material's properties, such as thermal stability, optical characteristics, and affinity for metal ions.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. Benzene-1,3,5-tricarboxamide (BTA) is a classic building block known to form extensive, stable, one-dimensional fibrous structures in water and organic solvents through a threefold hydrogen-bonding network. nih.govtue.nl

The thioamide group is a bioisostere of the amide group, meaning it has a similar size and shape but different electronic and hydrogen-bonding properties. nih.govresearchgate.net This makes this compound an intriguing candidate for integration into such self-assembling systems. Research has shown that thioamides can stabilize the supramolecular assembly of benzene-1,3,5-triamide polymers. chemrxiv.org The substitution of an oxygen atom with a larger, more polarizable sulfur atom alters the hydrogen-bonding characteristics significantly. nih.gov

| Property | Amide (-CONH₂) | Thioamide (-CSNH₂) | Implication for Self-Assembly |

| H-Bond Donor | Good | Better (more acidic N-H) nih.gov | Stronger donor interactions can lead to more stable or differently structured assemblies. |

| H-Bond Acceptor | Good (Oxygen lone pairs) | Weaker (Sulfur lone pairs) nih.gov | Weaker acceptor capability may alter the geometry and stability of the hydrogen-bonding network. |

| Dipole Moment | Smaller | Larger | Can influence intermolecular forces and the overall packing of molecules in the assembly. |

| Rotational Barrier | High | Higher | Increased rigidity of the thioamide bond can impart greater conformational stability to the resulting structures. nih.gov |

These differences can be exploited to fine-tune the stability, dynamics, and function of supramolecular polymers. tue.nl By incorporating this compound into BTA-like architectures, it is possible to modulate the assembly process and the properties of the resulting nanomaterials.

Role in Catalysis and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The functional groups within this compound—specifically the tertiary amine (dimethylamino) and the thioamide—suggest a potential role in this field.

The dimethylamino group is a well-known Lewis base and can function as a catalytic site. For example, related compounds like 3-(Dimethylamino)-1-propylamine have been investigated as organocatalysts in amidation reactions. researchgate.net Similarly, bifunctional catalysts containing an amine group often utilize it as the active component to deprotonate substrates or activate reagents. researchgate.net

The thioamide group can participate in catalysis through hydrogen bonding. As a potent hydrogen-bond donor, the N-H group of the thioamide can interact with and activate electrophilic substrates. This dual-functionality—a basic site and a hydrogen-bond donor site—is a hallmark of many effective bifunctional organocatalysts. While direct catalytic applications of this compound have yet to be extensively explored, its structure is analogous to other successful organocatalysts, marking it as a compound of interest for future investigation in the development of new catalytic systems.

Asymmetric Catalysis with Chiral Analogues

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of this field relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. While this compound is itself achiral, the introduction of chiral centers into its structure could yield analogues with significant potential in asymmetric catalysis.

The thioamide group is a versatile functional group in coordination chemistry. The sulfur atom, being a soft donor, can coordinate to a variety of transition metals that are active in catalysis. Furthermore, the nitrogen atom can also participate in coordination, leading to bidentate chelation. This chelation can create a rigid and well-defined chiral environment around the metal center, which is crucial for high enantioselectivity.

Axially chiral thioamides have been successfully employed for stereocontrol in carbon-carbon bond formation. nih.gov This demonstrates that the thioamide moiety can be part of a chiral framework that dictates the stereochemical outcome of a reaction. By analogy, chiral analogues of this compound could be designed to act as ligands in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The dimethylamino group, with its Lewis basic nitrogen atom, could further modulate the electronic properties of the metal center or provide an additional coordination site, influencing both the reactivity and selectivity of the catalyst.

The synthesis of such chiral analogues could be envisioned through various synthetic strategies, including the introduction of chiral substituents on the benzene (B151609) ring or the use of chiral amines in the synthesis of the carbothioamide functionality. The resulting chiral ligands could then be screened for their efficacy in various metal-catalyzed asymmetric reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of effective ligands is paramount for the development of both homogeneous and heterogeneous catalysts. The structural and electronic properties of this compound make it an interesting scaffold for ligand design.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. The thioamide group of this compound can act as a ligand for a variety of transition metals, including but not limited to palladium, rhodium, ruthenium, and copper. bohrium.comresearchgate.net The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes and catalytic activities.

The dimethylamino group can also play a crucial role in catalysis. It can act as a hemilabile ligand, where it can reversibly coordinate to the metal center, opening up a coordination site for substrate binding during the catalytic cycle. Alternatively, it can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. The electron-donating nature of the dimethylamino group can increase the electron density on the metal, which can be beneficial for certain catalytic transformations.

Heterogeneous Catalysis:

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. This compound could be incorporated into solid supports to create heterogeneous catalysts. For example, it could be grafted onto polymers, silica, or metal-organic frameworks (MOFs).

The thioamide and dimethylamino groups would serve as anchoring points for metal nanoparticles or as coordinating sites for single-atom catalysts. The solid support would provide stability and prevent the leaching of the active metal species. Such heterogeneous catalysts could find applications in a variety of industrial processes, including fine chemical synthesis, environmental remediation, and energy conversion. The development of heterogeneous catalysts based on N-doped carbon has shown promise for the synthesis of thioamides, indicating the potential for related structures in catalytic applications. researchgate.net

Chemical Sensing and Recognition

The field of chemical sensing has seen rapid advancements with the development of synthetic receptors capable of selectively binding to specific ions or molecules. The structural features of this compound, particularly the presence of the electron-rich dimethylamino group and the hydrogen-bonding and metal-coordinating carbothioamide moiety, suggest its potential as a versatile platform for the development of chemo- and biosensors.

Development of Chemo- and Biosensors for Metal Ions or Anions

While specific studies on this compound as a chemosensor are not widely reported, the individual functional groups are well-represented in sensor design.

Metal Ion Sensing: The carbothioamide group is known to be an excellent chelating agent for a variety of metal ions, especially soft transition metals. researchgate.net The sulfur and nitrogen atoms can act as a bidentate ligand, forming stable complexes with metal ions. This binding event can be transduced into a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. For instance, hydrazine (B178648) carbothioamide-based fluorescent probes have been successfully developed for the detection of Zn2+. semanticscholar.org Similarly, 4-quinolone-carboxamide and carbothioamide compounds have been investigated as fluorescent sensors for Cu2+ and Fe3+. researchgate.net The dimethylamino group can also contribute to the sensing mechanism, often as part of a fluorophore where its electron-donating properties can lead to changes in the emission wavelength or intensity upon analyte binding. mdpi.com

Anion Sensing: The thioamide N-H protons are more acidic than their amide counterparts and are excellent hydrogen bond donors. nih.gov This property makes the carbothioamide group a suitable recognition site for anions. nih.gov Anion binding through hydrogen bonding can lead to a colorimetric or fluorescent response. Thiourea-based receptors are widely used for anion complexation and sensing. bohrium.com Pyridoxal-thiosemicarbazide has been shown to selectively sense fluoride (B91410) and acetate (B1210297) anions through a "turn-on" fluorescence mechanism. rsc.org The benzene backbone of this compound provides a scaffold to which additional signaling units could be attached to enhance its sensing capabilities.

The potential of this compound and its derivatives as chemosensors is summarized in the table below, based on the performance of analogous compounds.

| Analyte | Sensing Group | Sensing Mechanism | Signal Output | Reference Compound Example |

| Metal Ions (e.g., Zn2+, Cu2+, Fe3+) | Carbothioamide | Chelation | Colorimetric/Fluorescent | Hydrazine-carbothioamide, 4-Quinolone-carbothioamide |

| Anions (e.g., F-, AcO-) | Thioamide N-H | Hydrogen Bonding | Colorimetric/Fluorescent | Pyridoxal-thiosemicarbazide |

Mechanisms of Analyte Binding and Signal Transduction

The efficacy of a chemosensor is determined by the mechanism of analyte binding and the subsequent signal transduction. For this compound-based sensors, these mechanisms would be dictated by its functional groups.

Analyte Binding Mechanisms:

Metal Ion Coordination: The primary binding mechanism for metal ions would involve the formation of a coordination complex with the carbothioamide group. The sulfur and nitrogen atoms would act as a bidentate ligand, chelating the metal ion. The stability and selectivity of this complex would depend on the nature of the metal ion and the steric and electronic environment of the ligand.

Anion Hydrogen Bonding: For anion sensing, the N-H protons of the carbothioamide group would act as hydrogen bond donors, forming a complex with the target anion. The strength of this interaction would be influenced by the basicity of the anion and the acidity of the N-H protons.

Signal Transduction Mechanisms:

The binding of an analyte must be converted into a measurable signal. Several transduction mechanisms can be envisioned for sensors based on this compound:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotation of the molecule, leading to a significant increase in fluorescence quantum yield. This "turn-on" fluorescence response is a highly sensitive detection method. rsc.org

Photoinduced Electron Transfer (PET): The dimethylamino group can act as a photoinduced electron donor, quenching the fluorescence of a nearby fluorophore. Upon binding of an analyte, the electron-donating ability of the nitrogen atom can be suppressed, leading to a recovery of fluorescence. bohrium.com

Intramolecular Charge Transfer (ICT): The dimethylamino group is a strong electron-donating group, while the carbothioamide group can act as an electron-withdrawing group upon coordination to a metal ion. This can lead to an intramolecular charge transfer transition. The binding of an analyte can modulate this ICT process, resulting in a change in the absorption or emission wavelength, providing a ratiometric sensing signal.

Colorimetric Changes: The coordination of a metal ion or the hydrogen bonding of an anion can alter the electronic structure of the molecule, leading to a change in its absorption spectrum, which is observable as a color change.

The following table summarizes the potential signal transduction mechanisms for sensors derived from this compound.

| Mechanism | Description | Typical Signal Change |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular motion, enhancing fluorescence. | Fluorescence "turn-on" |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, restoring fluorescence. | Fluorescence "turn-on" |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electronic push-pull character, shifting spectra. | Shift in absorption/emission wavelength |

| Colorimetric Change | Analyte binding changes the electronic structure, altering visible absorption. | Visible color change |

Emerging Research Areas and Future Directions for 3 Dimethylamino Benzene 1 Carbothioamide Research

Exploration of Photophysical Properties and Optoelectronic Applications

The inherent electronic characteristics of 3-(Dimethylamino)benzene-1-carbothioamide, featuring a potent electron-donating dimethylamino group and a potentially electron-accepting carbothioamide group, position it as a compelling candidate for studies in photophysics and optoelectronics. Aromatic systems with such donor-acceptor architecture often exhibit fascinating optical and electronic properties. globethesis.comresearchgate.netsigmaaldrich.comnih.gov

Research into analogous aromatic thioamides has indicated their potential for nonlinear optical (NLO) applications. researchgate.net These materials can interact with intense electromagnetic fields, like those from lasers, to produce a variety of useful optical effects. The investigation of thin films of aromatic thioamides has shown that their NLO response can be influenced by the film's thickness, opening avenues for tunable optoelectronic devices. researchgate.net

Furthermore, the thioamide functional group is known to possess distinct photophysical properties, including red-shifted absorption bands compared to their amide counterparts. nih.govspringerprofessional.de Thioamides have also been demonstrated to function as photoswitches, where irradiation with specific wavelengths of light can induce reversible isomerization between cis and trans forms. nih.gov This photoswitching capability is a cornerstone for the development of molecular-scale devices and smart materials.

Future research on this compound would likely involve a systematic characterization of its absorption and emission spectra, quantum yield, and excited-state dynamics. Time-resolved spectroscopy could elucidate the pathways of energy dissipation and potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. The solvatochromic behavior of this compound, or its change in color in different solvents, could also provide insights into its excited-state polarity and potential as an environmental sensor.

Bioinorganic Chemistry and Interaction with Biological Systems beyond Clinical Relevance

The carbothioamide group is a well-established ligand for a variety of metal ions, making this compound a promising subject for bioinorganic chemistry studies. nih.govnih.govmdpi.com Thioamides exhibit a greater affinity for certain metals compared to their amide analogs, a property that can be exploited in the design of metal-based sensors and catalysts. nih.gov The sulfur atom in the carbothioamide group acts as a soft donor, showing a preference for soft metal ions.